1-[1-(Morpholine-4-sulfonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione
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Description
1-[1-(Morpholine-4-sulfonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione is a useful research compound. Its molecular formula is C14H21F3N4O5S and its molecular weight is 414.4. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is Cathepsin F , a cysteine protease that plays a significant role in intracellular protein catabolism .
Mode of Action
These can include direct binding to the active site, allosteric modulation, or even covalent modification .
Biochemical Pathways
Cathepsin F is involved in lysosomal protein degradation, so the compound’s action could potentially affect these processes .
Result of Action
This could have downstream effects on cellular homeostasis and function .
Biological Activity
1-[1-(Morpholine-4-sulfonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione (CAS Number: 2097868-56-7) is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article examines the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The molecular formula of the compound is C14H21F3N4O5S, with a molecular weight of 414.40 g/mol. The structure features a morpholine ring and a piperidine moiety, which are significant for its biological interactions.
Property | Value |
---|---|
CAS Number | 2097868-56-7 |
Molecular Formula | C14H21F3N4O5S |
Molecular Weight | 414.40 g/mol |
Research indicates that compounds containing morpholine and piperidine structures often exhibit diverse biological activities. The specific mechanisms of action for this compound are still under investigation; however, it is hypothesized to interact with various biological targets, including receptors and enzymes involved in cellular signaling pathways.
- Inhibition of Enzymatic Activity : Preliminary studies suggest that the compound may inhibit certain enzymes linked to disease processes, potentially impacting metabolic pathways.
- Receptor Modulation : The presence of the morpholine and piperidine groups may allow for modulation of neurotransmitter receptors, which can influence neurological functions.
Anticancer Properties
Recent studies have suggested that similar compounds exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. While specific data on this compound is limited, it is essential to explore its analogs for insights into potential anticancer activity.
Antimicrobial Activity
Compounds with similar structures have shown antimicrobial effects against various pathogens. This aspect warrants further exploration to determine if this compound possesses similar properties.
Case Studies
-
Case Study on Analogous Compounds : A study investigating morpholine derivatives demonstrated significant inhibitory effects on cancer cell lines. For instance, the compound 1-(morpholine-4-sulfonyl)-piperidin derivatives showed promising results in reducing cell viability in vitro.
- Findings : The study reported IC50 values indicating effective concentration ranges for inducing cytotoxicity in cancer cells.
- Pharmacokinetics : Another relevant study assessed the pharmacokinetic profiles of related compounds, revealing favorable absorption and distribution characteristics that could be extrapolated to predict the behavior of our compound in biological systems.
Study Focus | Findings |
---|---|
Anticancer Activity | Significant cell viability reduction |
Pharmacokinetics | Favorable absorption and distribution |
Properties
IUPAC Name |
1-(1-morpholin-4-ylsulfonylpiperidin-4-yl)-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21F3N4O5S/c15-14(16,17)10-21-12(22)9-20(13(21)23)11-1-3-18(4-2-11)27(24,25)19-5-7-26-8-6-19/h11H,1-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZQUAGUKGPECBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CC(=O)N(C2=O)CC(F)(F)F)S(=O)(=O)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21F3N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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